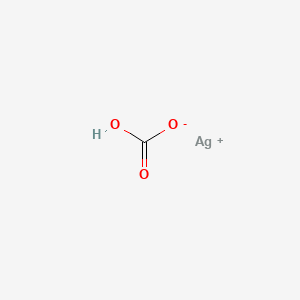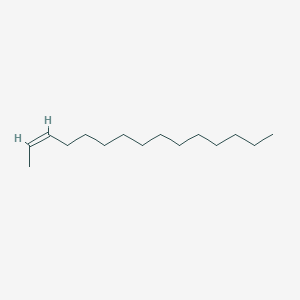
(2Z)-2-Pentadecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-Pentadecene: is an organic compound classified as an alkene It is characterized by the presence of a double bond between the second and third carbon atoms in a fifteen-carbon chain, with the double bond in the Z (cis) configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-Pentadecene can be achieved through several methods. One common approach is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene. Another method involves the hydroboration-oxidation of terminal alkenes, followed by isomerization to achieve the Z configuration.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of polyunsaturated fatty acids derived from natural sources such as vegetable oils. This method involves the selective hydrogenation of the double bonds to achieve the desired configuration and chain length.
Análisis De Reacciones Químicas
Types of Reactions: (2Z)-2-Pentadecene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Catalytic hydrogenation can reduce the double bond to form pentadecane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur at the double bond, forming dibromo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Pentadecane.
Substitution: Dibromo derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (2Z)-2-Pentadecene is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its role in cell membrane dynamics and as a potential bioactive compound with antimicrobial properties.
Medicine: Although not widely used in medicine, derivatives of this compound are investigated for their potential therapeutic properties , including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used as a precursor in the production of surfactants, lubricants, and polymers. Its ability to undergo various chemical transformations makes it a versatile compound in material science.
Mecanismo De Acción
The mechanism by which (2Z)-2-Pentadecene exerts its effects depends on the specific application. In chemical reactions, the double bond’s reactivity plays a crucial role. For instance, in oxidation reactions, the double bond is the site of attack by oxidizing agents, leading to the formation of epoxides or diols. In biological systems, its interaction with cell membranes can alter membrane fluidity and permeability, potentially affecting cellular functions.
Comparación Con Compuestos Similares
(2E)-2-Pentadecene: The E (trans) isomer of 2-Pentadecene, which has different physical and chemical properties due to the different spatial arrangement of the substituents around the double bond.
Pentadecane: The fully saturated analog of (2Z)-2-Pentadecene, lacking the double bond and thus having different reactivity and applications.
(2Z)-2-Hexadecene: A similar compound with a longer carbon chain, which may exhibit different physical properties and reactivity.
Uniqueness: this compound is unique due to its specific Z configuration , which imparts distinct physical and chemical properties compared to its E isomer and other alkenes. This configuration can influence its reactivity, making it suitable for specific applications in synthesis and industry.
Propiedades
Número CAS |
65214-05-3 |
|---|---|
Fórmula molecular |
C15H30 |
Peso molecular |
210.40 g/mol |
Nombre IUPAC |
(Z)-pentadec-2-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3,5H,4,6-15H2,1-2H3/b5-3- |
Clave InChI |
PIKNPBDDTPJRGQ-HYXAFXHYSA-N |
SMILES isomérico |
CCCCCCCCCCCC/C=C\C |
SMILES canónico |
CCCCCCCCCCCCC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


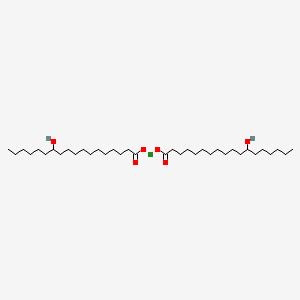
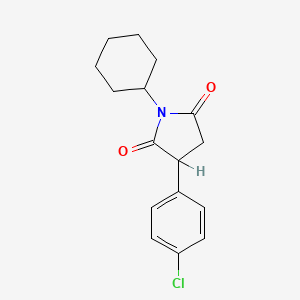
![Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate](/img/structure/B12709935.png)
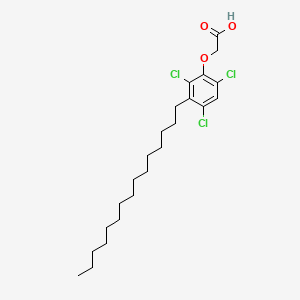
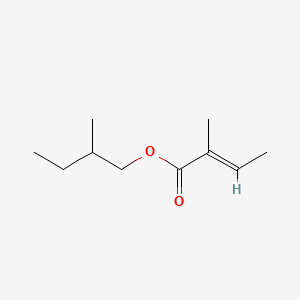


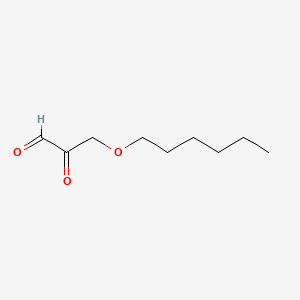

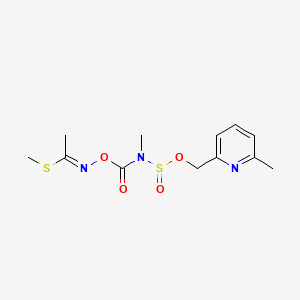


![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)
